![molecular formula C12H15F2NO B1414722 (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine CAS No. 1019504-37-0](/img/structure/B1414722.png)
(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine
Overview
Description
Molecular Structure Analysis
The molecular formula for(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine
is C12H15F2NO
. This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis
The physical and chemical properties of(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine
include its molecular weight, which is 227.2504064 . Other properties such as melting point, boiling point, and density are not specified in the search results .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: A study described the synthesis of N-methyl-3-phenyl-norbornan-2-amine, closely related to the compound . It highlighted the methods for its synthesis and characterization, providing insights into similar compounds (Kavanagh et al., 2013).
- Chemical Properties and Analysis: The crystal structure of a similar compound, cyprodinil, was investigated, offering valuable information on the physical and chemical properties of these types of compounds (Jeon et al., 2015).
Potential Therapeutic Applications
- Antimicrobial and Cytotoxic Activities: A study explored the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of 1H-benzimidazole, which bear structural similarities to the compound , suggesting potential applications in these areas (Noolvi et al., 2014).
- Potential in Chemoprevention: Research into heterocyclic amine-induced colon carcinogenesis examined compounds with structural resemblances, indicating the possible utility of such compounds in chemoprevention (Xu & Dashwood, 1999).
Chemical Reactions and Mechanisms
- Ring-Opening Reactions: Studies demonstrated the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, relevant to understanding the reactivity and potential chemical applications of such compounds (Lifchits & Charette, 2008).
Biochemical Interactions
- Neurotoxicity Studies: Research on N-methyltransferases and their role in neurotoxicity associated with metabolites of related compounds offers insights into the biochemical interactions and potential neurological impacts of similar compounds (Ansher et al., 1986).
properties
IUPAC Name |
1-cyclopropyl-N-[[2-(difluoromethoxy)phenyl]methyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-4-2-1-3-10(11)8-15-7-9-5-6-9/h1-4,9,12,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYVURMQEJBVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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